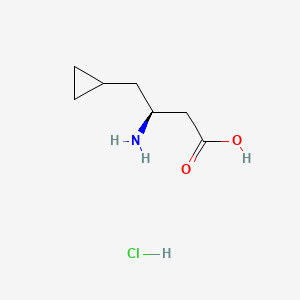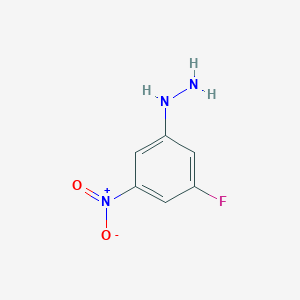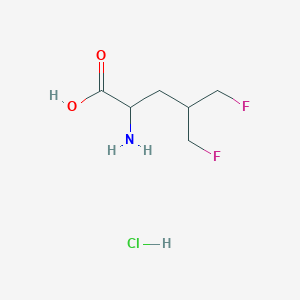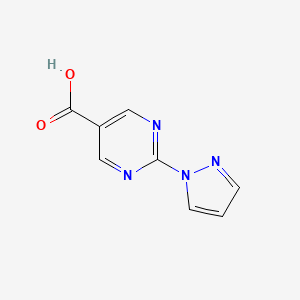
Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride is a synthetic compound that belongs to the class of organic chemicals known as esters. Esters are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by the presence of a chlorophenyl group, a methylamino group, and an acetate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride typically involves the esterification of 3-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with methylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl2-(3-chlorophenyl)-2-(methylamino)acetate
- Methyl2-(3-chlorophenyl)-2-(amino)acetate
- Methyl2-(3-bromophenyl)-2-(methylamino)acetate
Uniqueness
Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride is unique due to the presence of both the chlorophenyl and methylamino groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H13Cl2NO2 |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
methyl 2-(3-chlorophenyl)-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H |
InChI-Schlüssel |
SHJYKVDAOMOEPT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=CC(=CC=C1)Cl)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)


![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)

![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)



![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)

